(2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile is an organic compound that features a benzothiazole ring and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Pentafluorophenyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Heck reaction, where a pentafluorophenyl halide is coupled with an appropriate precursor.
Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between a benzothiazole aldehyde and a malononitrile derivative.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale production would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or aldehyde.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole rings are often used as ligands in catalytic systems.
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Benzothiazole derivatives have shown potential as antimicrobial agents.
Fluorescent Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action for compounds like (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile often involves interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the pentafluorophenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Similar structure but without the fluorine atoms.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)prop-2-enenitrile: Contains a trifluoromethyl group instead of a pentafluorophenyl group.
Uniqueness
The presence of the pentafluorophenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(pentafluorophenyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F5N2S/c17-11-8(12(18)14(20)15(21)13(11)19)5-7(6-22)16-23-9-3-1-2-4-10(9)24-16/h1-5H/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDDKCSZTXLILQ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=C(C(=C(C(=C3F)F)F)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=C(C(=C(C(=C3F)F)F)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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